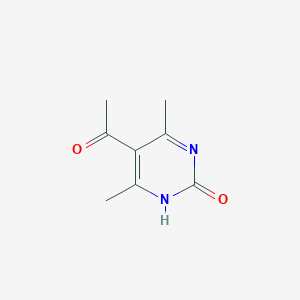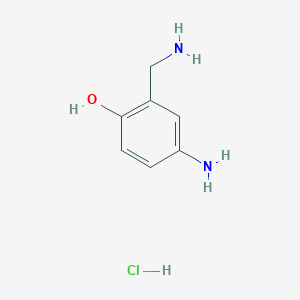
4-Amino-2-(aminomethyl)phenol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-(aminomethyl)phenol;hydrochloride is a chemical compound with the molecular formula C7H10N2O·HCl. It is a derivative of phenol, characterized by the presence of amino groups at the 4 and 2 positions on the benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(aminomethyl)phenol;hydrochloride typically involves the nitration of phenol followed by reduction. One common method includes the partial hydrogenation of nitrobenzene to produce phenylhydroxylamine, which then rearranges to form 4-aminophenol . This intermediate can be further modified to introduce the aminomethyl group at the 2-position.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts such as Raney Nickel for hydrogenation reactions. The process is optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-(aminomethyl)phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride in anhydrous ethanol are used.
Substitution: Conditions often involve the use of acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinones from oxidation and substituted phenols from electrophilic substitution.
Aplicaciones Científicas De Investigación
4-Amino-2-(aminomethyl)phenol;hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of pharmaceuticals, including analgesics like paracetamol.
Industry: The compound is used in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-(aminomethyl)phenol;hydrochloride involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with enzymes, affecting their activity. The compound can also participate in redox reactions, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminophenol: A simpler analog with only one amino group.
2-Aminophenol: Another analog with the amino group at the 2-position.
4-Hydroxyaniline: A compound with similar functional groups but different substitution patterns.
Uniqueness
4-Amino-2-(aminomethyl)phenol;hydrochloride is unique due to the presence of both amino and hydroxyl groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
159621-78-0 |
|---|---|
Fórmula molecular |
C7H11ClN2O |
Peso molecular |
174.63 g/mol |
Nombre IUPAC |
4-amino-2-(aminomethyl)phenol;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c8-4-5-3-6(9)1-2-7(5)10;/h1-3,10H,4,8-9H2;1H |
Clave InChI |
AOPUSBIMGTVUPK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)CN)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


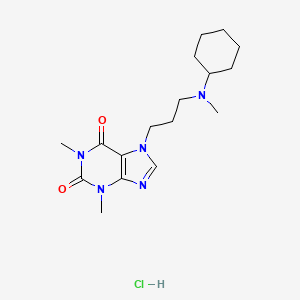

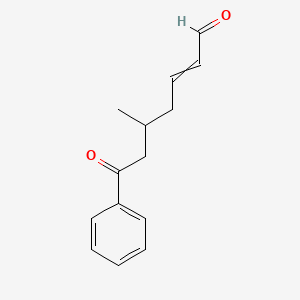

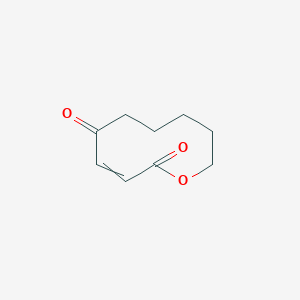
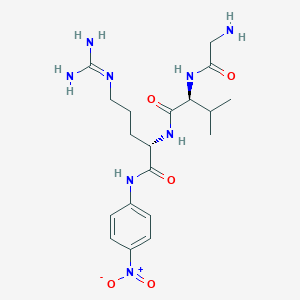


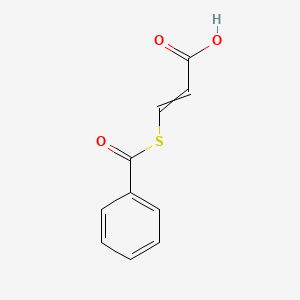
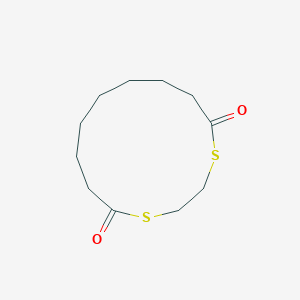

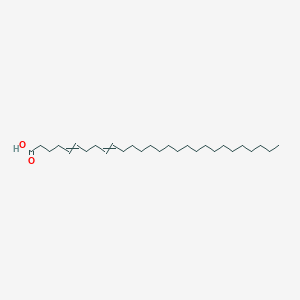
![1,1'-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol)](/img/structure/B14276328.png)
